molecular formula C12H15NO3 B13678307 Ethyl 4-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylate

Ethyl 4-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylate

Cat. No.: B13678307
M. Wt: 221.25 g/mol
InChI Key: HEWCCRDDPHVTHU-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylate is a chemical compound belonging to the tetrahydroquinoline family. This compound is characterized by its quinoline core structure, which is a fused ring system consisting of a benzene ring and a pyridine ring. The presence of a hydroxy group at the 4th position and an ethyl ester group at the 3rd position adds to its unique chemical properties. Tetrahydroquinoline derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of ethyl 4-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylate typically involves multi-step reactions. One common method is the three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by aza-Michael and Michael additions with 2-alkenyl anilines to form the tetrahydroquinoline scaffold .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield, reducing reaction time, and minimizing the use of hazardous reagents. The use of continuous flow reactors and green chemistry principles is also explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Ethyl 4-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group at the 4th position can be oxidized to form a ketone or quinone derivative.

    Reduction: The compound can undergo reduction reactions to form dihydro or fully reduced derivatives.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

    Cyclization: The compound can participate in cyclization reactions to form fused ring systems.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ethyl 4-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylate has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits various biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. It is used in the development of new drugs and therapeutic agents.

    Medicine: The compound is explored for its potential in treating diseases such as cancer, neurodegenerative disorders, and infectious diseases.

    Industry: It is used in the production of agrochemicals, dyes, and materials with specific properties

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. The hydroxy group at the 4th position and the ester group at the 3rd position play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to modulation of cellular processes. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Ethyl 4-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

ethyl 4-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-2-16-12(15)9-7-13-10-6-4-3-5-8(10)11(9)14/h7H,2-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEWCCRDDPHVTHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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